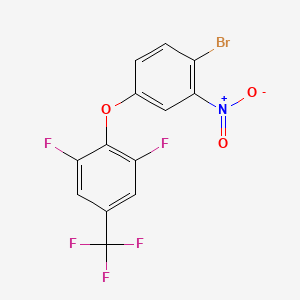![molecular formula C23H27Cl2N3O2 B13430050 7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is a complex organic compound known for its significant pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone involves multiple steps, starting with the preparation of the core quinolinone structure. The process typically includes:
Formation of the Quinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Introduction of the Dichlorophenyl Group: This step involves the use of chlorinated aromatic compounds in the presence of catalysts to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially in modifying the piperazine and dichlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
科学的研究の応用
7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects primarily through interactions with dopamine receptors in the brain. It acts as a dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist . This dual action helps in modulating dopamine levels, which is crucial in the treatment of psychiatric disorders.
類似化合物との比較
Similar Compounds
Aripiprazole: A well-known antipsychotic with a similar structure and mechanism of action.
OPC-4392: Another dopamine autoreceptor agonist with comparable pharmacological properties.
Uniqueness
7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its binding affinity and selectivity towards dopamine receptors .
特性
分子式 |
C23H27Cl2N3O2 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
7-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-20-7-5-18(15-21(20)25)28-12-10-27(11-13-28)9-1-2-14-30-19-6-3-17-4-8-23(29)26-22(17)16-19/h3,5-7,15-16H,1-2,4,8-14H2,(H,26,29) |
InChIキー |
DUQFDNPIXJYKCB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



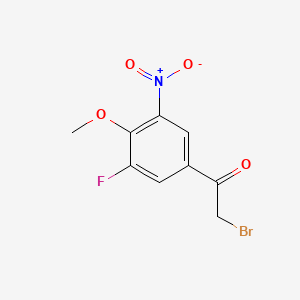
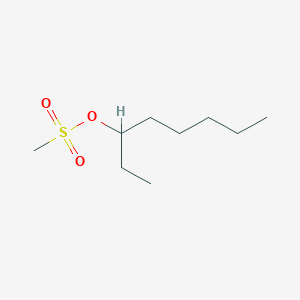
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
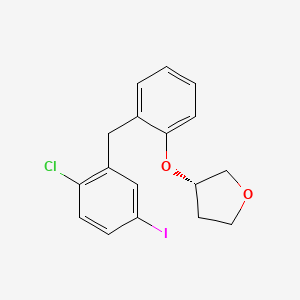
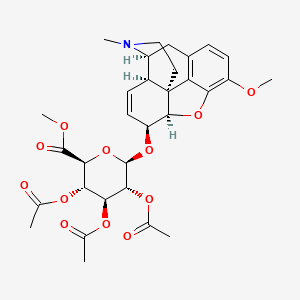
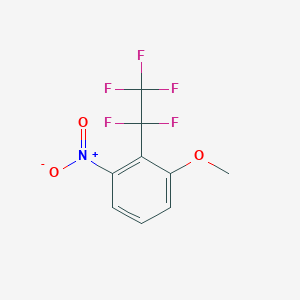
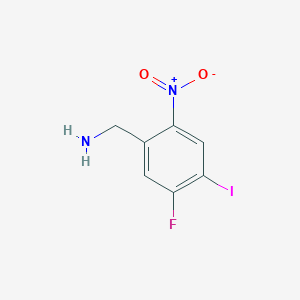
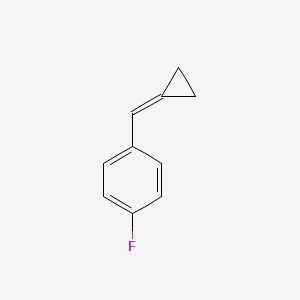

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
